N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
CAS No.:
Cat. No.: VC16360825
Molecular Formula: C20H25F3N6O
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25F3N6O |
|---|---|
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H25F3N6O/c21-20(22,23)19-26-25-16-8-9-17(27-29(16)19)28-12-4-7-15(13-28)18(30)24-11-10-14-5-2-1-3-6-14/h5,8-9,15H,1-4,6-7,10-13H2,(H,24,30) |
| Standard InChI Key | JWNZOGOJOMSFFM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=CC1)CCNC(=O)C2CCCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Introduction
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl) triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features. This compound integrates a cyclohexene moiety, an ethyl chain, and a trifluoromethyl-substituted triazole-pyridazine core, which makes it of interest for potential biological activities.
Synthesis and Chemical Reactions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl) triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves several synthetic steps. These reactions often require specific solvents like dichloromethane or toluene and controlled temperature conditions to optimize yields. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and completion.
Potential Applications and Biological Activity
The unique combination of functional groups in this compound suggests potential applications in pharmacology and organic synthesis. The trifluoromethyl group and the triazole ring are known for their contributions to biological activity, making this compound a candidate for further investigation in drug discovery programs.
Data Table: Comparison of Related Compounds
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